

A Comparative Guide to the Synthetic Routes of Nitro-Benzoxazinone Isomers

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Compound of Interest

Compound Name: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

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For researchers, scientists, and professionals in drug development, the synthesis of substituted benzoxazinones is a key area of interest due to their diverse pharmacological activities. This guide provides an objective comparison of the synthetic routes to various isomers of nitro-2-methyl-4H-3,1-benzoxazin-4-one, offering supporting experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.

The position of the nitro group on the benzoxazinone scaffold significantly influences the molecule's biological properties. Therefore, efficient and regioselective synthetic methods for obtaining different isomers are crucial for structure-activity relationship (SAR) studies. This comparison focuses on the synthesis of 5-nitro, 6-nitro, 7-nitro, and 8-nitro-2-methyl-4H-3,1-benzoxazin-4-one, primarily through the cyclization of the corresponding nitro-substituted anthranilic acids with acetic anhydride.

Comparison of Synthetic Routes

The primary and most straightforward method for the synthesis of 2-methyl-nitro-benzoxazinones involves the cyclocondensation of the appropriately substituted nitro-anthranilic acid with acetic anhydride. The availability of the starting nitro-anthranilic acid is the determining factor for the synthesis of each isomer.

Isomer	Starting Material	Synthetic Route	Yield (%)	Melting Point (°C)
5-Nitro	2-Amino-6-nitrobenzoic acid	Cyclization with acetic anhydride	85% ^[1]	138-140 ^[1]
6-Nitro	2-Amino-5-nitrobenzoic acid	Cyclization with acetic anhydride	82% ^[2]	178-180 ^[2]
7-Nitro	4-Nitroanthranilic acid (2-amino-4-nitrobenzoic acid)	Cyclization with acetic anhydride	High ^[3] ^[4]	174-176 ^[3]
8-Nitro	2-Amino-3-nitrobenzoic acid	Cyclization with acetic anhydride	Not specified	184-185 ^[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Methyl-Nitro-4H-3,1-Benzoxazin-4-ones

A mixture of the respective nitro-anthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent.

Synthesis of 5-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

A mixture of 2-amino-6-nitrobenzoic acid (1.82 g, 10 mmol) and acetic anhydride (10 mL) was refluxed for 2 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the product.^[1]

Synthesis of 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

A mixture of 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) and acetic anhydride (15 mL) was heated at 140°C for 3 hours. The reaction mixture was cooled to room temperature, and the

resulting solid was collected by filtration, washed with diethyl ether, and recrystallized from acetone.[2]

Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

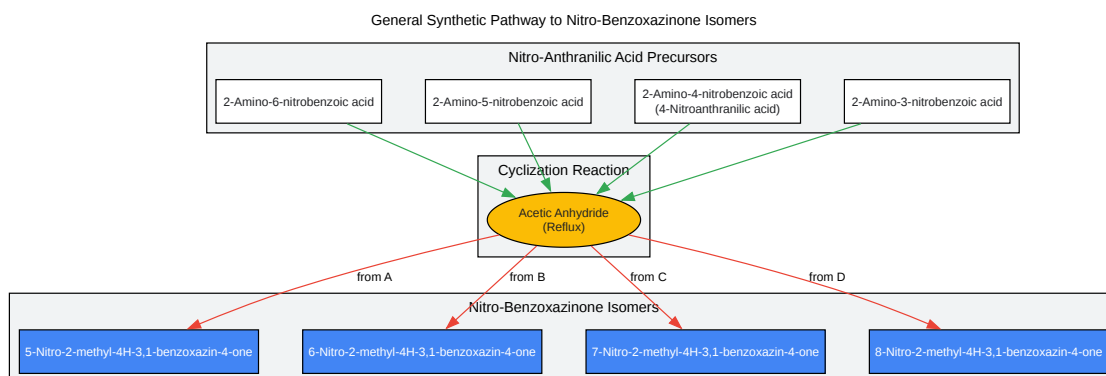
4-Nitroanthranilic acid (0.01 mol) was taken in acetic anhydride (50 ml), and the reaction mixture was refluxed for 3 hours. It was then cooled and poured into a beaker containing crushed ice and stirred well. The light yellow colored crystals were filtered and dried.[4]

Synthesis of 8-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

2-Amino-3-nitrobenzoic acid (5.0 g, 27.5 mmol) was heated in acetic anhydride (25 mL) at reflux for 1 hour. The solution was cooled, and the solid was collected by filtration and recrystallized from acetic acid.[5]

Synthetic Pathway Overview

The following diagram illustrates the general synthetic workflow for the preparation of the different nitro-benzoxazinone isomers from their corresponding nitro-anthranilic acid precursors.



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Caption: Synthetic workflow for nitro-benzoxazinone isomers.

Conclusion

The synthesis of 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers of 2-methyl-4H-3,1-benzoxazin-4-one is readily achievable through the cyclization of the corresponding nitro-anthranilic acids with acetic anhydride. The yields for the 5-nitro, 6-nitro, and 7-nitro isomers are generally high. While a specific yield for the 8-nitro isomer was not detailed in the reviewed literature, the protocol is straightforward. The choice of synthetic route is therefore primarily dependent on the commercial availability and/or the ease of synthesis of the required nitro-anthranilic acid precursor. This guide provides the necessary data and protocols to assist researchers in

making informed decisions for the synthesis of these valuable compounds for further investigation.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
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